

Application Notes: Assessing Ferroptosis Markers in Response to HO-3867

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Compound of Interest

Compound Name: HO-3867

Cat. No.: B607967

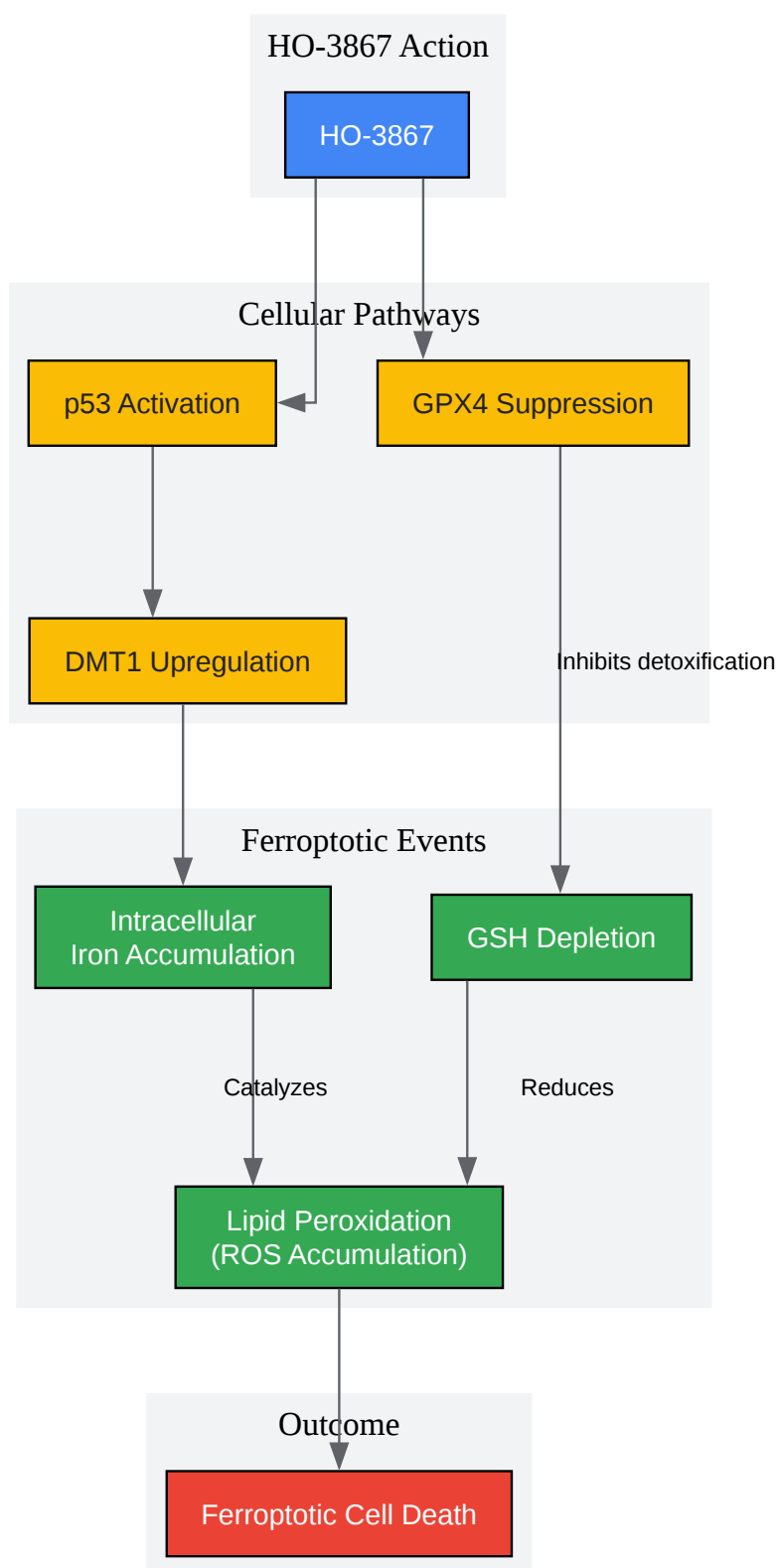
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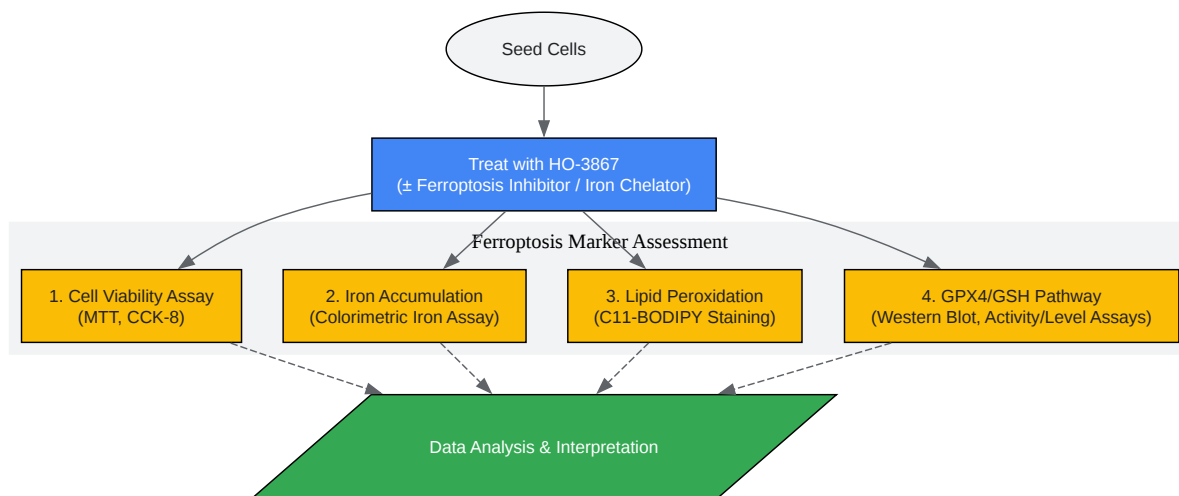
Audience: Researchers, scientists, and drug development professionals.

Introduction Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides[1][2]. It is distinct from other cell death modalities like apoptosis and necrosis in its morphology, biochemistry, and genetics[2]. Targeting the ferroptosis pathway presents a novel therapeutic opportunity in cancer treatment, particularly for overcoming drug resistance[2][3].

HO-3867, a stable synthetic analog of curcumin, has demonstrated potent antitumor activities across various cancer cell lines[4][5][6]. Initially identified as a STAT3 inhibitor that induces apoptosis[7][8][9][10], recent studies have revealed that **HO-3867** also triggers ferroptosis in cancer cells, such as non-small-cell lung cancer (NSCLC)[4][5]. These application notes provide a detailed guide for assessing the key markers of ferroptosis in response to treatment with **HO-3867**.

Mechanism of HO-3867-Induced Ferroptosis **HO-3867** induces ferroptosis through a dual mechanism involving iron accumulation and suppression of antioxidant systems. In NSCLC cells with wild-type p53, **HO-3867** activates the p53-DMT1 axis, leading to increased intracellular iron levels[4][5][6]. Concurrently, it suppresses the expression of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides using glutathione (GSH) as a cofactor[2][4][5]. This dual action results in an iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxides, culminating in cell death[4][5].





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